

An In-depth Technical Guide on the Discovery of App-018

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Disclaimer: Initial searches for a molecule designated "App-018" did not yield specific results in publicly available scientific literature. It is possible that "App-018" is a proprietary, recently discovered, or internal codename for a compound not yet widely disclosed. However, a synthetic cannabinoid receptor agonist, EG-018, and a molecule developed by Insilico Medicine, INS018_055, have been identified and share a similar naming convention. This guide will focus on the publicly available information for EG-018, a synthetic cannabinoid, due to the presence of detailed experimental data. Information on INS018_055, an Al-developed antifibrotic agent, is also included where relevant.

Executive Summary

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products and human samples.[1] It is an analog of JWH-018, a well-known synthetic cannabinoid, but is structurally distinct due to its carbazole core instead of an indole core.[2] EG-018 demonstrates high affinity for both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Despite its affinity, it acts as a weak partial agonist at the CB1 receptor, with lower efficacy but greater potency than THC.[1] In vivo studies in mice have shown that EG-018 can produce cannabinoid-like effects such as hypomotility, catalepsy, and hypothermia when administered intravenously.

Quantitative Data Summary

The following tables summarize the key quantitative data available for EG-018.



Table 1: Receptor Binding Affinity of EG-018

Receptor	Binding Affinity (Ki, nM)
Human CB1	21
Human CB2	7

Table 2: In Vitro Functional Activity of EG-018

Assay	Receptor	Potency (EC50, nM)	Efficacy (% of THC)
[35S]GTPyS Binding	Human CB1	> THC	< THC
[35S]GTPyS Binding	Human CB2	Similar to THC	Similar to THC
Forskolin-stimulated cAMP inhibition	Human CB1	40	Similar to THC

Table 3: In Vivo Effects of EG-018 in Mice

Administration Route	Dose	Effect
Intraperitoneal (i.p.)	100 mg/kg	No significant effects in tetrad or drug discrimination
Intravenous (i.v.)	56 mg/kg	Hypomotility, catalepsy, hypothermia

Experimental Protocols In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.

Methodology:

 Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors were used.



- Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.
- Competition Binding Assay: Membranes were incubated with a radiolabeled cannabinoid agonist, [3H]CP55,940, and varying concentrations of EG-018.
- Detection: The amount of bound radioligand was measured using liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assay

Objective: To assess the functional activity of EG-018 as a G-protein activator at CB1 and CB2 receptors.

Methodology:

- Membrane Preparation: Membranes from HEK293 cells expressing CB1 or CB2 receptors were used.
- Assay Buffer: Membranes were incubated in a buffer containing GDP, [35S]GTPyS, and varying concentrations of EG-018.
- Incubation: The reaction was allowed to proceed at 30°C.
- Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber filters.
- Detection: The amount of bound [35S]GTPyS was quantified by liquid scintillation counting.
- Data Analysis: EC50 and Emax values were determined by non-linear regression analysis.

In Vivo Cannabinoid Tetrad Assay

Objective: To evaluate the cannabimimetic effects of EG-018 in mice.

Methodology:

Animals: Male mice were used for the experiments.

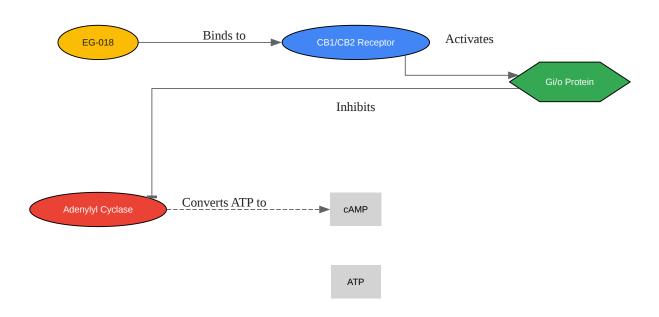


- Drug Administration: EG-018 was administered either intraperitoneally (i.p.) or intravenously (i.v.).
- Tetrad Measures: The following four parameters were assessed:
 - Locomotor activity: Measured using an open-field arena.
 - Catalepsy: Assessed by the bar test.
 - Nociception: Evaluated using the tail-flick or hot-plate test.
 - Rectal temperature: Measured with a digital thermometer.
- Data Analysis: The effects of EG-018 were compared to a vehicle control group.

Signaling Pathways and Experimental Workflows EG-018 Signaling Pathway at Cannabinoid Receptors

EG-018, as a cannabinoid receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon binding to CB1 or CB2 receptors, it promotes the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which in turn modulate downstream effectors such as adenylyl cyclase, leading to a decrease in intracellular cAMP levels.





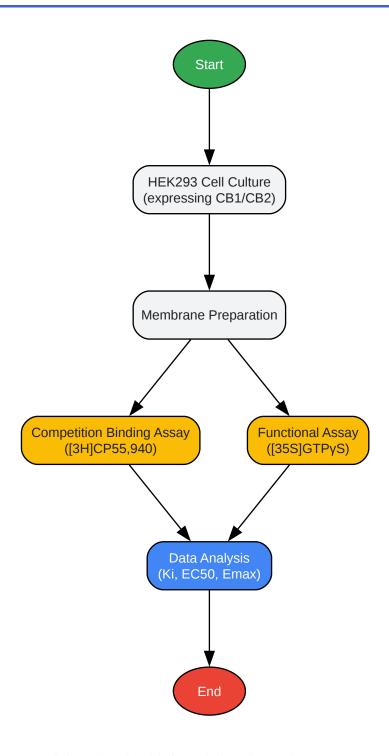
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Caption: EG-018 signaling pathway at cannabinoid receptors.

In Vitro Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of EG-018.





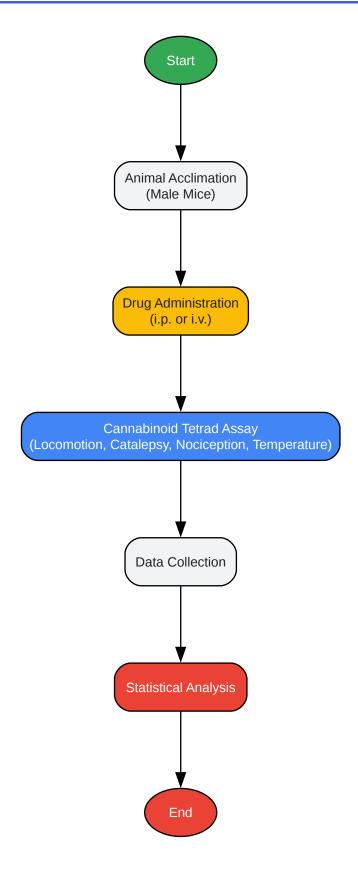
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Caption: In vitro experimental workflow for EG-018.

In Vivo Experimental Workflow

The workflow for the in vivo assessment of EG-018's cannabimimetic effects is depicted below.





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Caption: In vivo experimental workflow for EG-018.



Conclusion

EG-018 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While it exhibits partial agonism at the CB1 receptor in vitro, its in vivo effects are more pronounced with intravenous administration. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic or toxicological implications. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in this class of compounds.

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References

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